molecular formula C11H13N5O2 B1450898 N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 919724-37-1

N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No. B1450898
CAS RN: 919724-37-1
M. Wt: 247.25 g/mol
InChI Key: XHJCTYOXAVBKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, also known as FMP, is a small molecule that has been studied for its potential applications in scientific research. FMP has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of similar guanidine compounds involves complex reactions that yield products with potential herbicidal activity. For instance, N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine was synthesized and analyzed using IR, MS, 1H NMR, and elemental analysis, with its crystal structure confirmed by X-ray diffraction, showing weak herbicidal activity (Feng-qi He et al., 2006).
  • Another study focused on the regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones via reactions of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate, revealing a novel thermal rearrangement process. This study also involved experimental and theoretical investigations to understand the observed thermal rearrangement (Nikhil Sachdeva et al., 2012).

Biological Activities and Applications

  • Certain guanidine derivatives have been studied for their antimicrobial properties. For example, synthesis of N-aryl-N′-(2-pyrimidinyl) guanidine derivatives as potential antimicrobial agents was explored, revealing marked effects against Escherichia coli in some cases (H. Eisa et al., 1990).
  • In a study on the formation of arginine modifications, the reaction of methylglyoxal with the guanidino group of arginine was investigated, showing the formation of multiple products under physiological conditions. This research provides insights into potential biological impacts of guanidine reactions (Antje Klöpfer et al., 2011).

Mechanistic and Theoretical Studies

  • The reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde was explored, leading to the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one. This study combined experimental data and theoretical calculations to understand reaction mechanisms and tautomerism (Nikhil Sachdeva et al., 2008).

properties

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-5-9(17)15-11(14-7)16-10(12)13-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H4,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJCTYOXAVBKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=NCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.